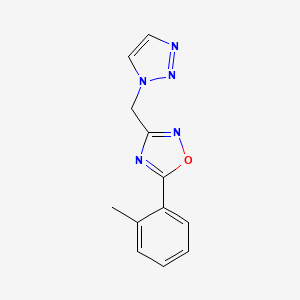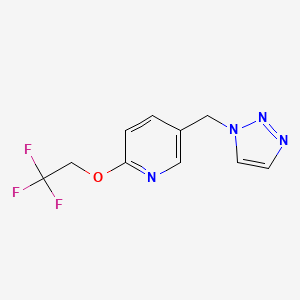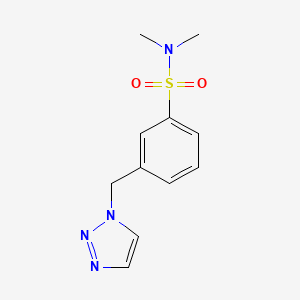
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole, also known as MTX-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. MTX-1 is a heterocyclic compound that contains an oxadiazole ring, a triazole ring, and a methylphenyl group. In
Mécanisme D'action
The mechanism of action of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to inhibit the growth of cancer cells by targeting the DNA topoisomerase II enzyme.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis. Moreover, this compound has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix and promoting cancer cell invasion.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potency against a wide range of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies. Moreover, this compound has shown low toxicity in animal models, which is a significant advantage for its potential use in humans. However, one of the major limitations of this compound is its low solubility in water, which can hinder its bioavailability and efficacy. Moreover, the synthesis of this compound is a multi-step process, which can be time-consuming and costly.
Orientations Futures
There is a significant potential for future research on 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole. One of the future directions could be to investigate the structure-activity relationship of this compound to identify more potent analogs. Moreover, the development of novel drug delivery systems could improve the bioavailability and efficacy of this compound. Furthermore, the investigation of the molecular targets of this compound could provide insights into its mechanism of action and potential therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans could pave the way for its use in clinical trials.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. This compound has demonstrated potent antitumor and antimicrobial activity and has been found to exhibit a range of biochemical and physiological effects. Although this compound has several advantages and limitations for lab experiments, its potential for future research is significant. Further research on this compound could lead to the development of novel anticancer and antimicrobial agents, which could have a significant impact on human health.
Méthodes De Synthèse
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole can be synthesized through a multi-step reaction involving the condensation of 2-methylphenylhydrazine with ethyl acetate, followed by the reaction of the resulting hydrazide with triazole and finally, the cyclization of the resulting intermediate with cyanogen bromide. The yield of the synthesis process is approximately 60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been found to possess antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
Propriétés
IUPAC Name |
5-(2-methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-9-4-2-3-5-10(9)12-14-11(15-18-12)8-17-7-6-13-16-17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERGTBNMMQCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)
![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)